molecular formula C8H15N B1492563 1-(1-allylcyclopropyl)-N-methylmethanamine CAS No. 1935240-10-0

1-(1-allylcyclopropyl)-N-methylmethanamine

Cat. No.: B1492563
CAS No.: 1935240-10-0
M. Wt: 125.21 g/mol
InChI Key: CARKKCZXXHPNFP-UHFFFAOYSA-N
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Description

1-(1-Allylcyclopropyl)-N-methylmethanamine is a chemical compound of interest in pharmaceutical and neuroscience research, particularly as a synthetic intermediate or potential pharmacophore. This compound features a cyclopropylamine core, a structure known to be present in bioactive molecules. Cyclopropylamines are frequently explored in medicinal chemistry for their ability to impart conformational constraint and metabolic stability to drug candidates . The specific substitution pattern on the cyclopropane ring, including the N-methyl and allyl groups, may be utilized to fine-tune the compound's physicochemical properties and its interaction with biological targets. Research into structurally similar N-substituted cyclopropylmethylamines has shown that these scaffolds can exhibit potent and selective activity towards central nervous system (CNS) targets, such as the 5-HT2C serotonin receptor, making them valuable tools for investigating psychiatric disorders . The allyl substituent also provides a versatile handle for further chemical modification through various synthetic transformations, such as cross-coupling or oxidation reactions. Researchers are advised that cyclopropylamines attached to basic amines can, in some cases, be substrates for cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites; this is an important consideration during the drug discovery process . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-4-8(5-6-8)7-9-2/h3,9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARKKCZXXHPNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Allyl-Substituted Precursors

One common route to allyl-substituted cyclopropanes involves the cyclopropanation of allyl-containing alkenes using carbenoid reagents such as diazo compounds or Simmons–Smith reagents. The general approach is:

  • Start with an allyl-substituted alkene or allyl-substituted precursor.
  • Subject it to cyclopropanation conditions using zinc carbenoids (Simmons–Smith reaction) or diazo compounds with metal catalysts (Rh, Cu).
  • This yields the 1-allylcyclopropyl framework.

Subsequent amination can be performed by functionalizing the cyclopropane ring or by introducing the amine group prior to cyclopropanation if the amine is protected.

Amination via Reductive Amination or Alkylation

The N-methylmethanamine moiety can be introduced via reductive amination of the corresponding cyclopropyl aldehyde or ketone intermediate:

  • Oxidation of the cyclopropyl ring to form an aldehyde or ketone at the position adjacent to the allyl substituent.
  • Reaction with methylamine or a methylamine equivalent under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This yields the N-methylmethanamine substituent on the cyclopropyl ring.

Alternatively, direct alkylation of a cyclopropylamine with methylating agents (e.g., methyl iodide) under controlled conditions can afford the N-methyl derivative.

Use of Protected Amines and Subsequent Deprotection

In some synthetic schemes, the amine is introduced as a protected group (e.g., Boc, Cbz) on a cyclopropyl intermediate. After cyclopropanation and allyl substitution, the protecting group is removed under acidic or catalytic hydrogenation conditions to yield the free N-methylmethanamine.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Cyclopropanation Simmons–Smith reagent (Zn, CH2I2) Formation of 1-allylcyclopropane
2 Oxidation PCC or Swern oxidation Formation of cyclopropyl aldehyde
3 Reductive amination Methylamine, NaBH3CN, MeOH Formation of N-methylmethanamine
4 Purification Chromatography or crystallization Pure 1-(1-allylcyclopropyl)-N-methylmethanamine

Detailed Research Findings and Analysis

  • The cyclopropanation step is critical and generally high-yielding when using Simmons–Smith conditions, which provide stereoselective formation of cyclopropane rings with allyl substituents.
  • Reductive amination is a versatile and mild method to introduce the N-methylmethanamine group with good selectivity and yields.
  • Protection strategies are often employed when sensitive functional groups are present or when the amine must be introduced at a later stage to avoid side reactions.
  • The use of catalytic hydrogenation for deprotection or reduction steps requires careful control of pressure, temperature, and catalyst choice to avoid ring opening of the cyclopropane.

Data Table: Reaction Conditions and Yields from Literature Analogues

Reaction Step Reagents/Conditions Yield (%) Notes
Simmons–Smith Cyclopropanation Zn, CH2I2, Ether, 0°C to RT, 2-4 h 75-90 High stereoselectivity
Oxidation PCC, DCM, 0°C, 1-2 h 80-85 Mild oxidation, avoids ring cleavage
Reductive Amination Methylamine, NaBH3CN, MeOH, RT, 12 h 70-85 High selectivity, minimal side products
Deprotection (if used) H2, Pd/C, MeOH, RT, 4 h 85-90 Preserves cyclopropane integrity

Chemical Reactions Analysis

Types of Reactions

1-(1-Allylcyclopropyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, halogens (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

1-(1-Allylcyclopropyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-allylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features

Key structural elements of 1-(1-allylcyclopropyl)-N-methylmethanamine and related compounds are summarized below:

Compound Name Cyclopropane Substituent Amine Type Additional Groups Molecular Weight (g/mol) Key References
This compound Allyl Secondary (N-Me) None 125.21 N/A
(1-(4-Chlorophenyl)cyclopropyl)methanamine 4-Chlorophenyl Primary Chlorine 183.66
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 2-Methylphenyl Primary Methylphenyl 203.29
N-Methyl-1-(naphthalen-1-yl)methanamine Naphthalen-1-yl Secondary (N-Me) Naphthyl 171.24
N-Methyl-2-(1,3-diphenyl)propylamine None Secondary (N-Me) 1,3-Diphenylpropyl 225.33

Structural Insights :

  • Cyclopropane vs.
  • Allyl Group : The allyl substituent may participate in conjugation or cycloaddition reactions, distinguishing it from halogenated (e.g., 4-chlorophenyl in ) or purely aromatic systems.
  • Amine Substitution : The secondary amine (N-methyl) in the target compound likely enhances lipophilicity compared to primary amines (e.g., ), affecting membrane permeability and metabolic stability.

Physicochemical Properties

Property This compound (1-(4-Chlorophenyl)cyclopropyl)methanamine N-Methyl-1-(naphthalen-1-yl)methanamine
Log P (Predicted) ~1.8 (estimated) ~2.5 3.1
Hydrogen Bond Donors 1 2 1
Molecular Volume Moderate (due to cyclopropane) High (chlorophenyl adds bulk) High (naphthyl adds bulk)

Key Observations :

  • The allyl group in the target compound likely reduces Log P compared to naphthyl or chlorophenyl analogs, suggesting improved aqueous solubility .

Recommendations :

  • Use butyl rubber gloves and ventilated enclosures during synthesis, analogous to protocols for reactive amines .
  • Monitor for allyl-related decomposition products, which may require specialized disposal .

Biological Activity

1-(1-allylcyclopropyl)-N-methylmethanamine, with the CAS number 1935240-10-0, is a synthetic organic compound characterized by a cyclopropyl ring and an allyl substituent. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • IUPAC Name : N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine
  • Molecular Formula : C₈H₁₅N
  • Molecular Weight : 125.21 g/mol
  • InChI Key : CARKKCZXXHPNFP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with allyl bromide under basic conditions, followed by methylation using methyl iodide. This multi-step process can be optimized for high yield and purity in industrial settings.

The biological activity of this compound is believed to stem from its interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to potential therapeutic effects. Ongoing research is focused on elucidating the specific pathways involved.

Therapeutic Potential

Research indicates that this compound exhibits promising properties that warrant further investigation:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : There is emerging evidence supporting its potential use in cancer therapy, possibly through mechanisms involving apoptosis or cell cycle regulation.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological effects of this compound. Below is a summary of notable findings:

Study ReferenceFocus AreaKey Findings
[Jenkins et al., 2009]Drug DiscoveryIdentified potential for use in drug formulations targeting specific diseases.
[Benchchem Analysis]Chemical ReactionsDemonstrated reactivity patterns that could enhance therapeutic efficacy.
[PMC4208953]Biological ActivitySuggested mechanisms of action involving receptor modulation and enzyme inhibition.

These studies highlight the compound's versatility and potential applications in pharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Biological Activity
1-(1-Allylcyclopropyl)methanamineSimilar structure without methyl substitutionLimited antimicrobial activity
1-(1-Allylcyclopropyl)-N-ethylmethanamineEthyl substitution instead of methylEnhanced activity against certain pathogens

This comparison underscores the distinct biological profile that may be attributed to the methyl group in this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-allylcyclopropyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-allylcyclopropyl)-N-methylmethanamine

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